2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester
Description
2-Amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a thiazolyl moiety at position 4, and an ethyl ester at position 3. The molecular formula is inferred as C₁₀H₁₁N₃O₂S₂, with a molecular weight of approximately 253.34 g/mol. This compound is structurally distinct due to its dual sulfur-containing heterocycles (thiophene and thiazole), which may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target-binding affinity .
Properties
IUPAC Name |
ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-2-14-10(13)7-6(5-16-8(7)11)9-12-3-4-15-9/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLSXRRMXLWKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=NC=CS2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699849 | |
| Record name | Ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029421-23-5 | |
| Record name | Ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester typically involves the reaction of thiophene-2-carboxylic acid with thioamide and ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous ethyl 2-amino-thiophene-3-carboxylates with varying substituents at position 4. Key differentiating factors include substituent polarity, molecular weight, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Chlorophenyl and phenyl substituents are more lipophilic, favoring membrane permeability but reducing solubility compared to the thiazolyl derivative .
Biological Activity :
- The target compound’s thiazolyl moiety aligns with kinase inhibitor scaffolds (e.g., VEGFR-2/AKT), as seen in fused thiophene derivatives .
- Chlorophenyl and alkyl substituents (e.g., isobutyl) are less associated with kinase inhibition but may contribute to antifungal or antibacterial activity .
Metabolic Stability :
- Thiazole rings are prone to oxidative metabolism, whereas chlorophenyl groups exhibit greater metabolic inertness .
- The ethyl ester group in all compounds may undergo hydrolysis, affecting bioavailability.
Solubility and logP :
- The thiazolyl derivative’s predicted logP (1.8) suggests moderate solubility in aqueous media, superior to chlorophenyl (logP 3.5) and phenyl (logP 2.7) analogs.
Biological Activity
2-Amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester, a compound characterized by its unique structural features, exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. The presence of both thiazole and thiophene moieties in its structure contributes to its reactivity and interaction with various biological targets.
Structural Characteristics
The molecular formula of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester is , with a molecular weight of approximately 253.33 g/mol. Its IUPAC name reflects the presence of these functional groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester demonstrates notable antimicrobial properties . Studies have shown that compounds with similar thiazole and thiophene structures often exhibit broad-spectrum antimicrobial activity, including effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of thiazole have been reported to possess low toxicity to mammals while maintaining high antifungal efficacy, particularly against pathogens such as Candida albicans and Aspergillus niger .
Anticancer Activity
The compound also shows promise in anticancer applications . The thiazole moiety is known for its role in medicinal chemistry, often contributing to cytotoxicity against various cancer cell lines. For example, structural analogs have been documented to inhibit the proliferation of cancer cells through mechanisms such as enzyme inhibition and receptor modulation .
The biological activity of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
- DNA Interaction : Some studies suggest that compounds with similar structures can bind to DNA, affecting replication and transcription processes .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals varying degrees of biological activity based on specific modifications in their chemical structures. The following table summarizes some relevant compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid ethyl ester | Chlorine substitution on phenyl ring | Enhanced antimicrobial activity |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Methyl substitution on thiophene | Increased lipophilicity |
| Ethyl 5'-amino-2,3'-bithiophene-4'-carboxylate | Bithiophene structure | Potential for greater conjugation effects |
This table illustrates how structural modifications can significantly impact the biological activities of related compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various thiazole derivatives found that certain compounds exhibited over 50% inhibition against multiple fungal strains at concentrations as low as 50 μg/mL . The presence of electron-withdrawing groups enhanced their effectiveness.
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of thiazole and thiophene exhibited IC50 values below those of established chemotherapeutics in several cancer cell lines, indicating potential for development into new anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving thiophene ring functionalization. A common approach includes the Sandmeyer reaction for introducing bromine or other substituents, as demonstrated in the synthesis of analogous thiophene derivatives (e.g., bromination of 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylic acid ethyl ester using NaNO₂ and HBr/CuBr) . Optimization of reaction conditions (e.g., ice-water cooling, controlled addition of nitrosating agents) is critical to minimize side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Key techniques include:
- X-ray crystallography to resolve the planar thiophene ring and substituent geometry (monoclinic system, space group P2₁/c, hydrogen bonding interactions ~2.55 Å) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the ethyl ester (-COOEt) and thiazolyl group.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on SDS data for structurally related thiophene esters:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
- Work under fume hoods to prevent respiratory exposure (H335) .
- Store in cool, dry conditions away from oxidizing agents .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. planar geometry) be resolved for this compound?
- Methodological Answer : Discrepancies in crystallographic data (e.g., hydrogen bond lengths vs. planar ring systems) require:
- Density Functional Theory (DFT) calculations to model electronic interactions.
- Temperature-dependent XRD to assess thermal motion effects on planar geometry .
- Comparative analysis with derivatives (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to identify structural trends .
Q. What strategies optimize reaction yields in the synthesis of thiophene-thiazole hybrids?
- Methodological Answer :
- Catalytic systems : Use CuBr for bromination (yield ~50%) or Pd-catalyzed cross-coupling for thiazole-thiophene fusion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Recrystallization in petroleum ether or ethyl acetate removes byproducts .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Methodological Answer :
- SAR studies : Replace the ethyl ester with methyl or cyclohexyl groups to assess pharmacokinetic properties .
- Thiazole substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding to biological targets (e.g., kinases, antimicrobial enzymes) .
- In vitro assays : Test derivatives against fungal pathogens (e.g., Candida) or epilepsy models (cf. retigabine analogs in ) .
Q. What computational methods are effective for predicting the compound’s reactivity or metabolic pathways?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger) to simulate interactions with cytochrome P450 enzymes or target proteins .
- ADMET prediction (SwissADME, pkCSM) to estimate bioavailability, toxicity, and metabolic stability .
Data Contradiction and Troubleshooting
Q. How to address inconsistencies in NMR data for thiophene-thiazole derivatives?
- Methodological Answer :
- Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals from thiophene and thiazole protons .
- Compare with literature data for ethyl 2-amino-4-phenylthiophene-3-carboxylate (δ ~6.5 ppm for aromatic protons) .
Q. Why might X-ray diffraction patterns show unexpected crystallographic phases?
- Methodological Answer :
- Polymorphism screening : Test recrystallization solvents (e.g., ether vs. hexane) to isolate stable polymorphs.
- Thermogravimetric analysis (TGA) to detect solvate formation (e.g., hydrate vs. anhydrous forms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
